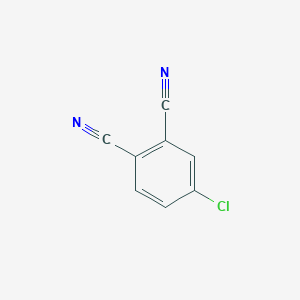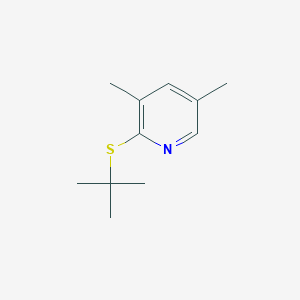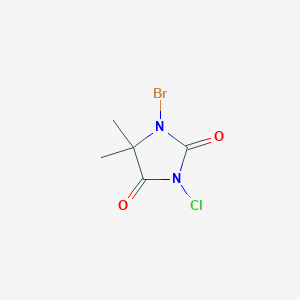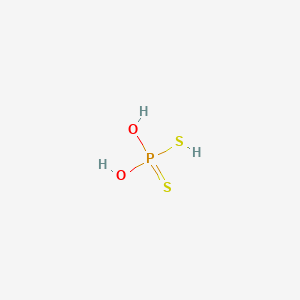
4-クロロフタロニトリル
概要
説明
4-Chlorophthalonitrile (4-CN) is a synthetic compound with a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, such as drugs, dyes, and other industrial chemicals. 4-CN is also used as a reagent in biochemical and physiological research, as it is known to interact with various proteins and enzymes.
科学的研究の応用
スルホナフチルアゾフェノキシフタロニトリルの合成
4-クロロフタロニトリルは、4-[4′-(5-スルホナフチルアゾ)フェノキシ]フタロニトリルカリウム塩の合成に使用されます . これは、4-クロロフタロニトリルを5-(4′-ヒドロキシフェニルアゾ)-1-ナフタレンスルホン酸と反応させることで達成されます . この反応は、4-クロロフタロニトリルが複雑な有機化合物の合成における反応物として汎用性があることを示しています .
フタロシアニン化合物の製造
4-クロロフタロニトリルは、フタロシアニン化合物の製造における重要な成分として役立ちます . 具体的には、テトラ-4-[4′-(5-スルホナフチルアゾ)フェノキシ]フタロシアニンは、4-[4′-(5-スルホナフチルアゾ)フェノキシ]フタロニトリルカリウム塩に基づいて得られます . これらのフタロシアニン化合物は、染料や顔料など、幅広い用途を持っています .
スペクトル特性の研究
4-クロロフタロニトリルへの置換基の導入は、合成された化合物のスペクトル特性に影響を与える可能性があります . これは、4-クロロフタロニトリルを、スペクトル特性の研究や特定の光学特性を持つ材料の開発において貴重な化合物にします .
アリロキシフタロニトリルの合成
Safety and Hazards
作用機序
Target of Action
4-Chlorophthalonitrile is a functionally substituted aromatic nitrile . It is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products . .
Mode of Action
It is known that functionally substituted aromatic nitriles, including 4-chlorophthalonitrile, can undergo gas-phase catalytic oxidative ammonolysis, a single-stage efficient method for the synthesis of imides and aromatic nitriles .
Biochemical Pathways
It is known that the compound can be synthesized through the vapor-phase oxidative ammonolysis of 4-chloro-o-xylene .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that the compound is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
生化学分析
Biochemical Properties
It is known to participate in certain biochemical reactions
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is likely that there are threshold effects, as well as potential toxic or adverse effects at high doses .
特性
IUPAC Name |
4-chlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSLISKYJBQHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170150 | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-68-1 | |
| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17654-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-dicyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Chlorophthalonitrile in the synthesis of phthalocyanines?
A1: 4-Chlorophthalonitrile serves as a key starting material in the synthesis of substituted phthalocyanines. [, ] These substituted phthalocyanines, due to their unique photophysical and electrochemical properties, find applications in various fields, including dye-sensitized solar cells, photodynamic therapy, and as catalysts.
Q2: Can you provide an example of how the structure of a phthalocyanine derivative synthesized from 4-Chlorophthalonitrile influences its properties?
A2: In the study by [], researchers used 4-Chlorophthalonitrile to synthesize a novel sulfonaphthylazophenoxyphthalonitrile derivative. This derivative was further used to create a phthalocyanine complex. The introduction of the sulfonaphthylazophenoxy group significantly impacted the phthalocyanine's properties, leading to changes in its solubility and aggregation behavior compared to unsubstituted phthalocyanines. These property modifications are crucial for optimizing phthalocyanines for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)





![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)


